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Abstract
Jbir-15 is a cyclic tripeptide and a derivative of the known fungal metabolite, aspochracin. First

isolated from the sponge-derived fungus Aspergillus sclerotiorum, Jbir-15 has been identified

as N-demethyl aspochracin at the alanyl residue.[1] This technical guide provides a

comprehensive overview of Jbir-15, including its chemical properties, known biological

activities, and its relationship to other cyclic tripeptides. This document synthesizes the

available scientific information, offering insights into its potential for further research and

development. While specific data on Jbir-15 remains limited, this guide contextualizes its

properties within the broader landscape of aspochracin and related cyclic peptides, providing a

framework for future investigation.

Introduction to Jbir-15 and Cyclic Tripeptides
Cyclic tripeptides are a class of natural products characterized by a nine-membered ring

composed of three amino acid residues. Their constrained cyclic structure often imparts

enhanced metabolic stability and target-binding affinity compared to their linear counterparts,

making them attractive scaffolds for drug discovery.[2] Many cyclic peptides from fungal

sources exhibit a range of biological activities, including antimicrobial, insecticidal, and

cytotoxic properties.[3]
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Jbir-15 belongs to the aspochracin family of cyclic tripeptides.[1] Aspochracin itself is a

mycotoxin with known insecticidal activity.[4] The discovery of Jbir-15, a naturally occurring

analog, opens avenues for exploring the structure-activity relationships within this chemical

class and for potentially identifying derivatives with novel or improved therapeutic properties.

Physicochemical Properties and Structural
Elucidation
The structure of Jbir-15 was elucidated using extensive NMR and mass spectrometry

analyses.[1] As N-demethyl aspochracin, it shares the core cyclic tripeptide backbone of its

parent compound but differs in the methylation of the alanine residue.

Property Jbir-15 Aspochracin

Molecular Formula C29H43N3O5 C30H45N3O5

Molar Mass 529.67 g/mol 543.70 g/mol

Core Structure Cyclic Tripeptide Cyclic Tripeptide

Amino Acid Residues
Valine, Ornithine, Alanine (N-

demethyl)

Valine, Ornithine, N-methyl-

Alanine

Side Chain (2E,4E,6E)-octa-2,4,6-trienoyl (2E,4E,6E)-octa-2,4,6-trienoyl

Source Aspergillus sclerotiorum Aspergillus ochraceus[4]

Table 1: Comparative Physicochemical Properties of Jbir-15 and Aspochracin.

Biological Activity
Antifungal Activity of Jbir-15
Jbir-15 has been reported to exhibit antifungal activity against Candida albicans.[2] While

specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for

Jbir-15 are not publicly available, the general antifungal properties of related cyclic peptides

suggest its potential as a lead compound for antifungal drug development.

Biological Activities of Related Cyclic Tripeptides
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The parent compound, aspochracin, is known for its insecticidal properties.[4] Other cyclic

peptides isolated from Aspergillus species have demonstrated a wide range of biological

activities, providing a basis for inferring the potential bioactivities of Jbir-15.

Compound Class Biological Activity Reference

Aspochracin Insecticidal [4]

Other Fungal Cyclic Peptides
Antimicrobial, Cytotoxic,

Antiviral
[3]

Table 2: Biological Activities of Aspochracin and Related Fungal Cyclic Peptides.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Jbir-15 have not

been published. However, this section provides representative methodologies based on

established procedures for the synthesis of related cyclic peptides and for conducting

antifungal susceptibility testing.

Hypothetical Synthesis of Jbir-15
The synthesis of Jbir-15 would likely follow a multi-step process involving the synthesis of the

linear tripeptide precursor followed by cyclization. A possible synthetic workflow is outlined

below.

Linear Tripeptide Synthesis (Solid-Phase) Side Chain Acylation Cleavage and Cyclization Purification and Characterization

Resin Loading
(e.g., with Fmoc-Ala-OH) Fmoc Deprotection Coupling of Fmoc-Orn(Boc)-OH Fmoc Deprotection Coupling of Fmoc-Val-OH Fmoc Deprotection Coupling of (2E,4E,6E)-octa-2,4,6-trienoic acid Cleavage from Resin Cyclization

(e.g., using a coupling reagent like HATU) Purification by HPLC Characterization
(NMR, MS)

Click to download full resolution via product page

Figure 1: Hypothetical solid-phase synthesis workflow for Jbir-15.
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Antifungal Susceptibility Testing against Candida
albicans
The antifungal activity of Jbir-15 can be quantified by determining its Minimum Inhibitory

Concentration (MIC) using a broth microdilution assay.[5][6]

Preparation of Inoculum: A standardized suspension of Candida albicans is prepared in a

suitable broth medium (e.g., RPMI-1640).

Serial Dilution: Jbir-15 is serially diluted in the broth medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the fungal suspension.

Incubation: The plate is incubated at 35°C for 24-48 hours.

MIC Determination: The MIC is determined as the lowest concentration of Jbir-15 that

causes a significant inhibition of visible fungal growth.

Prepare Candida albicans inoculum

Inoculate wells with fungal suspension

Prepare serial dilutions of Jbir-15 in a 96-well plate

Incubate at 35°C for 24-48 hours

Determine Minimum Inhibitory Concentration (MIC)

Click to download full resolution via product page

Figure 2: Workflow for antifungal susceptibility testing of Jbir-15.
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Potential Signaling Pathways and Mechanism of
Action
The specific signaling pathways modulated by Jbir-15 have not been elucidated. However,

studies on other secondary metabolites from Aspergillus species suggest potential mechanisms

of action. For instance, some fungal metabolites are known to interfere with quorum sensing

pathways, which are crucial for fungal virulence and biofilm formation.[3][7] The antifungal

activity of Jbir-15 could potentially involve disruption of the fungal cell membrane, inhibition of

essential enzymes, or interference with key signaling cascades such as the calcium signaling

pathway, which is implicated in azole resistance in Aspergillus fumigatus.[8]
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Figure 3: Postulated mechanisms of antifungal action for Jbir-15.

Relationship to Other Cyclic Tripeptides
Jbir-15 is structurally very similar to aspochracin, differing only by the absence of a methyl

group on the alanine residue. This subtle structural modification can have a significant impact
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on the biological activity and pharmacokinetic properties of the molecule. The relationship

between Jbir-15 and other cyclic tripeptides from fungal sources is primarily based on their

shared structural scaffold and biosynthetic origins.

Cyclic Tripeptides

Aspochracin Family Other Fungal
Cyclic Tripeptides

Aspochracin

Jbir-15

is a derivative of

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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